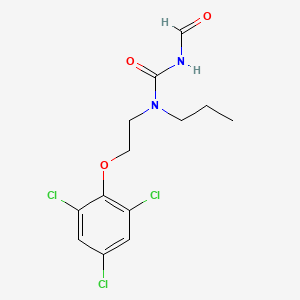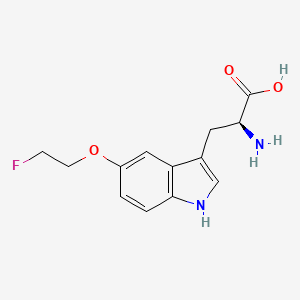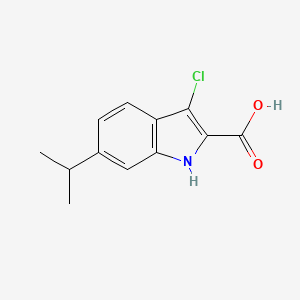
Di-β,β’-Chlorethylphosphorsäure-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Di-β,β’-Chloroethylphosphoric Acid-d8 is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
Target of Action
Di-β,β’-Chloroethylphosphoric Acid-d8 is a dialkyl hydrogen phosphate The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The compound can undergo electrophilic trifluoromethylation to produce trifluoromethyl phosphates . This process increases the lipophilicity of functional groups, which can enhance the compound’s interaction with its targets.
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability due to its lipophilic nature.
Action Environment
The compound is typically stored at +4°C and transported at room temperature . These conditions suggest that the compound’s action, efficacy, and stability may be influenced by temperature and other environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-β,β’-Chloroethylphosphoric Acid-d8 can be synthesized through the electrophilic trifluoromethylation of dialkyl hydrogen phosphates . This reaction increases the lipophilicity of the functional groups, making the compound more suitable for various applications . The reaction typically involves the use of trifluoromethylating agents under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
The industrial production of Di-β,β’-Chloroethylphosphoric Acid-d8 involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to maintain the quality and purity of the product. The compound is often produced in bulk and stored under specific conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Di-β,β’-Chloroethylphosphoric Acid-d8 undergoes various chemical reactions, including:
Electrophilic Trifluoromethylation: This reaction increases the lipophilicity of the compound.
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Di-β,β’-Chloroethylphosphoric Acid-d8 include trifluoromethylating agents and other electrophiles . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include trifluoromethyl phosphates and other substituted derivatives, which have enhanced lipophilicity and other desirable properties for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Di-β,β’-Chloroethylphosphoric Acid-d8 include:
- Bis(2-chloroethyl) Hydrogen Phosphate-d8
- Bis(2-chloroethyl) Phosphate-d8
- Bis(β-chloroethyl) Phosphate-d8
- Bis(β-chloroethyl) Phosphoric Acid-d8
- Di-2-Chloroethyl Phosphate-d8
Uniqueness
Di-β,β’-Chloroethylphosphoric Acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in metabolic studies and other biochemical research .
Eigenschaften
CAS-Nummer |
1477495-02-5 |
|---|---|
Molekularformel |
C4H9Cl2O4P |
Molekulargewicht |
231.035 |
IUPAC-Name |
bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
PMGHIGLOERPWGC-SVYQBANQSA-N |
SMILES |
C(CCl)OP(=O)(O)OCCCl |
Synonyme |
Bis(2-chloroethyl) Hydrogen Phosphate-d8; Bis(2-chloroethyl) Phosphate-d8; Bis(chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphoric Acid-d8; Di-2-Chloroethyl Phosphate-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





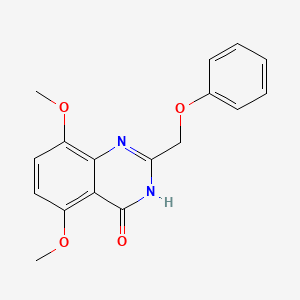
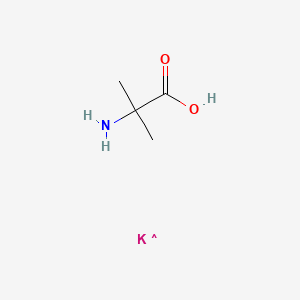
![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)
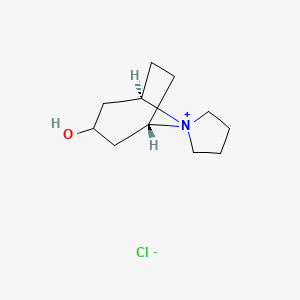
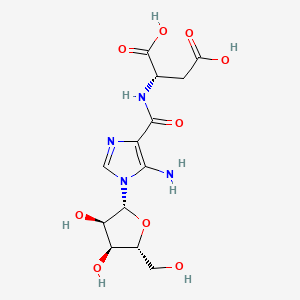
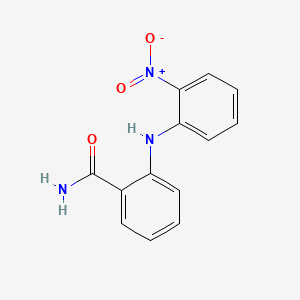
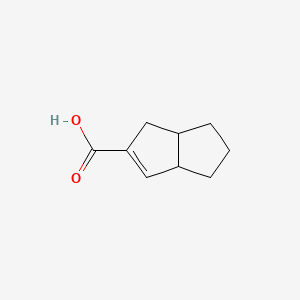
![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)
